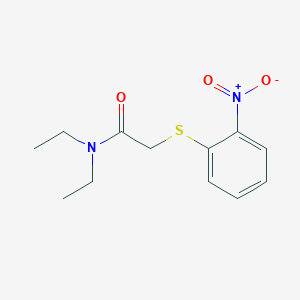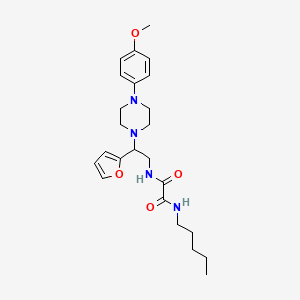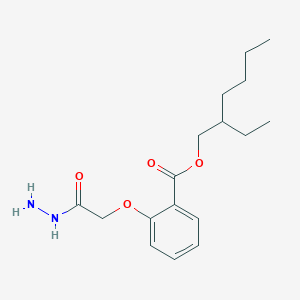
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as DMAE-Phenyl isoxazole, is a chemical compound that has gained attention in recent years due to its potential benefits in scientific research. This compound is a derivative of dimethylaminoethanol (DMAE) and isoxazole, which are both known for their cognitive-enhancing properties. DMAE-Phenyl isoxazole has been shown to improve memory, learning, and focus in animal studies, making it a promising candidate for further research in the field of neuroscience.
作用機序
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing properties, N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole has also been shown to have other biochemical and physiological effects. Animal studies have demonstrated that N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole can reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole for lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one limitation of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole is its potential toxicity at high doses. Care must be taken to ensure that the compound is used at safe concentrations in lab experiments.
将来の方向性
There are several potential future directions for research on N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have shown that N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole can reduce oxidative stress and inflammation in the brain, which are both implicated in the development of these diseases. Another potential future direction is the development of novel analogs of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole with improved efficacy and safety profiles.
合成法
The synthesis of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole involves the reaction of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide with phenyl isoxazole in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields a white crystalline solid, which is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole has been extensively studied for its potential benefits in scientific research. One of the main areas of interest is its cognitive-enhancing properties. Animal studies have shown that N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole can improve memory, learning, and focus by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJJZFACUZUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)


![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)


![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)
